2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
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Overview
Description
2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thioacetic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized by refluxing a mixture of 2-aminobenzoic acid and an appropriate isothiocyanate in a solvent like pyridine.
Introduction of Thioacetic Acid Moiety: The thioacetic acid moiety is introduced by reacting the quinazolinone derivative with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives
Substitution: Azido or cyano derivatives
Scientific Research Applications
2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their normal function and leading to cell death.
Modulation of Signaling Pathways: Affecting key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 3-phenylquinazolin-4-one and 2-thioxo-2,3-dihydroquinazolin-4-one share structural similarities with 2-((6,8-Dibromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid.
Thioacetic Acid Derivatives: Compounds like thioacetic acid and its esters also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the quinazolinone core and the thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10Br2N2O3S |
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Molecular Weight |
422.09 g/mol |
IUPAC Name |
2-(6,8-dibromo-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10Br2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18) |
InChI Key |
UALNVUDNLMYZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O |
Origin of Product |
United States |
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